molecular formula C20H16N2O B11830801 3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile CAS No. 32896-96-1

3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile

Cat. No.: B11830801
CAS No.: 32896-96-1
M. Wt: 300.4 g/mol
InChI Key: SQQCPUXEABHILA-UHFFFAOYSA-N
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Description

3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile is a complex organic compound with the molecular formula C20H16N2O. It is a member of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile typically involves a [3 + 2] cyclization reaction. This process can be catalyst-free and involves the cyclization of isoquinoline imines and Morita–Baylis–Hillman carbonates. The reaction conditions are mild and efficient, yielding the desired product in acceptable to excellent yields (up to 96%) under ambient conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ is commonly used for oxidation reactions.

    Cyclization: Morita–Baylis–Hillman carbonates are used in the [3 + 2] cyclization process.

Major Products Formed

Scientific Research Applications

3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.

    Medicine: Its potential biological activities, such as antimicrobial and anticancer properties, are of interest in drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile is not well-documented. compounds in the isoquinoline family typically exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

32896-96-1

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

3-benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile

InChI

InChI=1S/C20H16N2O/c21-13-16-12-18(20(23)15-7-2-1-3-8-15)22-11-10-14-6-4-5-9-17(14)19(16)22/h1-11,16,18-19H,12H2

InChI Key

SQQCPUXEABHILA-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C3=CC=CC=C3C=CN2C1C(=O)C4=CC=CC=C4)C#N

Origin of Product

United States

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